molecular formula C15H14NO3P B15185686 3-Ethyl-2-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide CAS No. 143000-25-3

3-Ethyl-2-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide

Cat. No.: B15185686
CAS No.: 143000-25-3
M. Wt: 287.25 g/mol
InChI Key: VBDVAXQYHWROPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide is a complex organic compound that belongs to the class of benzoxazaphosphorins. This compound is characterized by its unique structure, which includes a phosphorus atom integrated into a heterocyclic ring system. The presence of both aromatic and heterocyclic elements in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide typically involves multi-step organic reactions. One common method includes the reaction of phenylphosphonic dichloride with an appropriate amine and an alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the intermediates. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted benzoxazaphosphorin derivatives.

Scientific Research Applications

3-Ethyl-2-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It is used in the development of new materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one: Lacks the ethyl group, which may affect its reactivity and biological activity.

    3-Ethyl-2-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one: Similar structure but without the 2-oxide group, leading to different chemical properties.

Uniqueness

The presence of both the ethyl group and the 2-oxide group in 3-Ethyl-2-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

143000-25-3

Molecular Formula

C15H14NO3P

Molecular Weight

287.25 g/mol

IUPAC Name

3-ethyl-2-oxo-2-phenyl-1,3,2λ5-benzoxazaphosphinin-4-one

InChI

InChI=1S/C15H14NO3P/c1-2-16-15(17)13-10-6-7-11-14(13)19-20(16,18)12-8-4-3-5-9-12/h3-11H,2H2,1H3

InChI Key

VBDVAXQYHWROPV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2OP1(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.